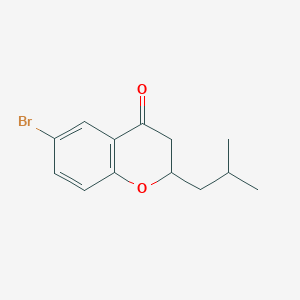
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one
概要
説明
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C13H15BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and an isobutyl group at the 2nd position of the chromenone ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-isobutyl-2,3-dihydro-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 6-bromo-2-isobutylchromen-4-one.
Reduction: Formation of 6-bromo-2-isobutyl-2,3-dihydrochroman.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromine atom and the chromenone ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the isobutyl group, making it less hydrophobic.
6-Bromo-4-chromanone: Similar structure but differs in the position of the bromine atom.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Another chromenone derivative with different substituents.
Uniqueness: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the bromine atom and the isobutyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
特性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO2/c1-8(2)5-10-7-12(15)11-6-9(14)3-4-13(11)16-10/h3-4,6,8,10H,5,7H2,1-2H3 |
InChIキー |
LYTJRFPFWWKNPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CC(=O)C2=C(O1)C=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)


![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)




![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)
